N-((2,4-dimethylthiazol-5-yl)methyl)-4-(morpholinosulfonyl)benzamide
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Overview
Description
N-((2,4-dimethylthiazol-5-yl)methyl)-4-(morpholinosulfonyl)benzamide is a synthetic organic compound that belongs to the class of benzamides. Compounds in this class are often used in various scientific research applications due to their unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((2,4-dimethylthiazol-5-yl)methyl)-4-(morpholinosulfonyl)benzamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route may include:
Formation of the thiazole ring: This can be achieved by cyclization reactions involving appropriate thioamide and α-haloketone precursors.
Attachment of the dimethyl groups: Methylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.
Formation of the benzamide structure: This involves the reaction of an amine with a benzoyl chloride derivative.
Introduction of the morpholinosulfonyl group: This step may involve the reaction of the benzamide intermediate with morpholine and a sulfonyl chloride derivative under basic conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-((2,4-dimethylthiazol-5-yl)methyl)-4-(morpholinosulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.
Scientific Research Applications
N-((2,4-dimethylthiazol-5-yl)methyl)-4-(morpholinosulfonyl)benzamide has various applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of N-((2,4-dimethylthiazol-5-yl)methyl)-4-(morpholinosulfonyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and target.
Comparison with Similar Compounds
Similar Compounds
N-(2,4-dimethylthiazol-5-yl)-4-(morpholinosulfonyl)benzamide: Similar structure but lacks the methyl group on the thiazole ring.
N-(2,4-dimethylthiazol-5-yl)methyl-4-(morpholinosulfonyl)benzamide: Similar structure but with different substituents on the benzamide moiety.
Uniqueness
N-((2,4-dimethylthiazol-5-yl)methyl)-4-(morpholinosulfonyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications where other compounds may not be as effective.
Properties
IUPAC Name |
N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-4-morpholin-4-ylsulfonylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O4S2/c1-12-16(25-13(2)19-12)11-18-17(21)14-3-5-15(6-4-14)26(22,23)20-7-9-24-10-8-20/h3-6H,7-11H2,1-2H3,(H,18,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKDKMBGZDWJSKC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)CNC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCOCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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